molecular formula C13H20O2 B6188775 (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol CAS No. 2648869-67-2

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

Cat. No.: B6188775
CAS No.: 2648869-67-2
M. Wt: 208.3
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Description

(2S)-2-(tert-Butoxy)-3-phenylpropan-1-ol is a chiral secondary alcohol featuring a phenyl group at the C3 position and a tert-butoxy ether moiety at the C2 position. Its stereochemistry (S-configuration at C2) and functional groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butoxy group provides steric bulk, which can influence reaction selectivity and molecular conformation, while the hydroxyl group enables participation in hydrogen bonding or further derivatization .

Properties

CAS No.

2648869-67-2

Molecular Formula

C13H20O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Alkoxy and Sulfonyl Substituents

a) (S)-1-Isopropoxy-3-(phenylsulfonyl)propan-2-ol
  • Structure : Differs in the substituents at C1 (isopropoxy vs. tert-butoxy) and C3 (phenylsulfonyl vs. phenyl).
  • Synthesis : Prepared via nucleophilic ring-opening of an epoxide using benzenesulfinic acid, yielding a 33% isolated product .
  • The phenylsulfonyl group in the analogue increases polarity and electron-withdrawing effects, contrasting with the electron-rich phenyl group in the target compound.
Property (2S)-2-(tert-Butoxy)-3-phenylpropan-1-ol (S)-1-Isopropoxy-3-(phenylsulfonyl)propan-2-ol
Molecular Weight ~222.3 g/mol ~256.3 g/mol
Polarity Moderate (phenyl, ether) High (sulfonyl group)
Stereochemical Influence tert-Butoxy enhances steric control Sulfonyl group may direct regioselectivity
b) (2S,4R)-4-(tert-Butoxy)pyrrolidine Derivatives
  • Structure : Pyrrolidine-based compounds with tert-butoxy groups, such as (2S,4R)-4-(tert-butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid .
  • Function : The tert-butoxy group acts as a protecting group for hydroxyl moieties during synthesis.
  • Comparison: The tert-butoxy group in both compounds enhances solubility in organic solvents and stability under acidic conditions. The target compound’s propanol backbone offers greater flexibility compared to the rigid pyrrolidine ring.

Compounds with Aromatic and Hydroxyl Functionality

a) 3-((1'R,2'R)-3'-Benzyloxy-2'-hydroxy-1'-phenylpropyl-1'-amino)-(1R,2S)-1-fluoro-1-phenylpropan-2-ol
  • Structure: Contains benzyloxy, hydroxyl, and fluoro substituents on a propanol backbone .
  • The fluorine atom in this analogue may alter electronic properties and metabolic stability compared to the target’s tert-butoxy group.

Building Blocks with tert-Butoxycarbonyl (Boc) Groups

  • Example: (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid .
  • Comparison :
    • Boc groups are typically used for amine protection, whereas the tert-butoxy group in the target compound serves as a permanent structural feature.
    • Both groups improve solubility and reduce aggregation in synthetic intermediates.

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